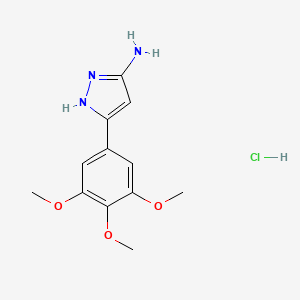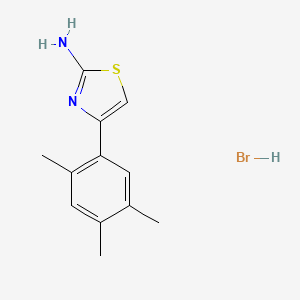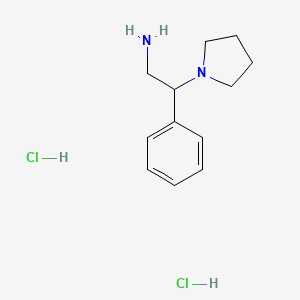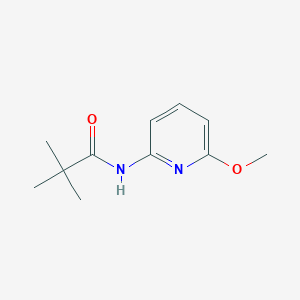
2-Hydroxy-4-(methylsulfanyl)benzoic acid
Übersicht
Beschreibung
2-Hydroxy-4-(methylsulfanyl)benzoic acid is a chemical compound with the molecular formula C8H8O3S . It has a molecular weight of 184.22 .
Synthesis Analysis
There are several methods to synthesize this compound. One approach involves using readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8O3S/c1-12-5-2-3-6 (8 (10)11)7 (9)4-5/h2-4,9H,1H3, (H,10,11) .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 2-Hydroxy-4-(methylsulfanyl)benzoic acid has been utilized in the synthesis of various chemical compounds. For example, its analog, 2-methoxy-4-(methylsulfanyl)benzoic acid, was synthesized as an intermediate in the preparation of cardiotonic drugs Sulmazole and Isomazole (D. Lomov, 2019).
- The compound has also been involved in studies of electrochemical reduction, such as the investigation of 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid, demonstrating its relevance in electrochemistry (Z. Mandić et al., 2004).
Biological Activity and Medicinal Chemistry
- In medicinal chemistry, the compound has been a part of metabolic studies. For instance, it was used in understanding the oxidative metabolism of a novel antidepressant, Lu AA21004, indicating its utility in drug metabolism research (Mette G. Hvenegaard et al., 2012).
- Research into the development of new pharmaceutical compounds, such as EP1 receptor antagonists, has also employed derivatives of this acid (A. Naganawa et al., 2006).
Synthesis Methodology
- The synthesis methodologies involving this compound and its derivatives have been explored in various studies. For example, research on the synthesis of 2-hydroxy-4-methyl benzoic acid highlights the chemical process and structural identification of similar compounds (Che Qing-ming et al., 2006).
Material Science Applications
- In material science, the acid and its derivatives have been used to study the doping of polyaniline, a conductive polymer. This research contributes to the understanding of the electrical properties of polymers and their potential applications (C. A. Amarnath and S. Palaniappan, 2005).
Safety and Hazards
Wirkmechanismus
- The primary target of 2-Hydroxy-4-(methylsulfanyl)benzoic acid (HMBA) is not well-documented in the literature. However, it is known to exhibit fungistatic properties and is widely used as a food preservative .
- HMBA is also conjugated to glycine in the liver, leading to its excretion as hippuric acid. As the sodium salt form (sodium benzoate), it is used in the treatment of urea cycle disorders by binding amino acids and promoting their excretion, thereby reducing ammonia levels .
- HMBA likely interacts with cellular components, although specific details remain elusive. Its antifungal activity has been observed, comparable to the standard drug voriconazole against Aspergillus niger .
Target of Action
Mode of Action
Biochemische Analyse
Biochemical Properties
2-Hydroxy-4-(methylsulfanyl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial for its antioxidant properties, which help in mitigating oxidative damage in cells .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating the expression of genes related to these pathways, it can either promote or inhibit cell death, depending on the cellular context. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain proteases, thereby preventing the degradation of essential proteins. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade under others, leading to a reduction in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects, such as antioxidant and anti-inflammatory properties. At higher doses, it can lead to toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. The compound can affect metabolic flux by altering the levels of key metabolites. For instance, it has been shown to increase the production of glutathione, a critical antioxidant in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution is essential for its biological activity, as it needs to reach specific sites to exert its effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins. This localization is crucial for its role in modulating cellular metabolism and oxidative stress responses .
Eigenschaften
IUPAC Name |
2-hydroxy-4-methylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLRWJMFYFRILZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541182 | |
| Record name | 2-Hydroxy-4-(methylsulfanyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67127-67-7 | |
| Record name | 2-Hydroxy-4-(methylsulfanyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B1356566.png)








![4,4,5,5-Tetramethyl-2-(4-cyclopropylcarbonylphenyl)-[1,3,2]dioxaborolane](/img/structure/B1356587.png)



